molecular formula C11H11ClN2O B12415329 2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride

2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride

Cat. No.: B12415329
M. Wt: 226.69 g/mol
InChI Key: RFNFFVDVGWOSNZ-NXMSQKFDSA-N
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Description

2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride is a compound that combines the structural features of benzofuran and imidazole rings. The presence of deuterium atoms in the structure makes it particularly interesting for various scientific applications, including studies involving isotopic labeling and mechanistic investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated benzofuran derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of deuterium atoms in 2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride makes it unique for studies involving isotopic labeling and kinetic isotope effects. This compound offers enhanced stability and distinct reactivity compared to its non-deuterated counterparts .

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

226.69 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride

InChI

InChI=1S/C11H10N2O.ClH/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H/i5D2,6D2;

InChI Key

RFNFFVDVGWOSNZ-NXMSQKFDSA-N

Isomeric SMILES

[2H]C1(C(N=C(N1)C2=CC3=CC=CC=C3O2)([2H])[2H])[2H].Cl

Canonical SMILES

C1CN=C(N1)C2=CC3=CC=CC=C3O2.Cl

Origin of Product

United States

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